1-Cyclobutyl-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-cyclobutyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-7-10(8,9)5-6-3-2-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
NZLUDKMUCHXLEC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis of 1-Cyclobutyl-N-methylmethanesulfonamide generally involves:
- Preparation of the sulfonyl chloride intermediate from methanesulfonic acid derivatives.
- Nucleophilic substitution with cyclobutylamine or its derivatives.
- Methylation of the sulfonamide nitrogen to afford the N-methyl derivative.
This approach ensures high purity, control over regioselectivity, and minimal formation of undesired isomers.
Preparation of the Methanesulfonyl Chloride Intermediate
Step 1: Conversion of Methanesulfonic Acid to Methanesulfonyl Chloride
| Reagent | Solvent | Conditions | Reference | Remarks |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | None (gas evolution) | Reflux at 70-80°C for 2-4 hours | Commonly used for sulfonyl chloride synthesis; high yield and purity |
Mechanism: The acid reacts with SOCl₂, replacing the hydroxyl group with chlorine, forming methanesulfonyl chloride.
Nucleophilic Substitution with Cyclobutylamine
Step 2: Reaction of Methanesulfonyl Chloride with Cyclobutylamine
$$
\text{Methanesulfonyl chloride} + \text{Cyclobutylamine} \rightarrow \text{Cyclobutylmethanesulfonamide}
$$
Note: The reaction is typically carried out with base scavengers such as triethylamine or pyridine to neutralize HCl generated.
N-Methylation of the Sulfonamide
Step 3: Methylation of the Sulfonamide Nitrogen
| Reagent | Solvent | Conditions | Reference | Remarks |
|---|---|---|---|---|
| Methyl iodide (CH₃I) or dimethyl sulfate | Acetone or acetonitrile | Reflux at 50-70°C | Selective methylation at nitrogen; control over mono-methylation |
Alternative Method: Using methyl triflate or methyl p-toluenesulfonate for higher reactivity and selectivity.
Summary of the Overall Synthesis Route
Control of Isomer Formation and Purity
Research findings indicate that the synthesis of sulfonamide derivatives can lead to isomeric impurities, especially E/Z isomers in conjugated systems. To minimize unwanted isomers:
- Reaction temperature control: Conducting methylation and substitution at lower temperatures (0°C to room temperature) reduces isomerization.
- Choice of solvent: Polar aprotic solvents like DMSO or acetonitrile stabilize intermediates and favor selective pathways.
- Use of specific bases: Triethylamine or potassium carbonate effectively scavenges HCl, preventing side reactions.
- Purification techniques: Column chromatography and recrystallization are employed to isolate high-purity compounds with isomer ratios exceeding 99:1.
Data Table: Summary of Key Parameters
Supporting Research and Patent Data
- Patent US8987444B2 describes an improved process involving oxidation and amidation steps, emphasizing control over isomer formation and purity, which can be adapted for the synthesis of related sulfonamide compounds.
- EP2526099B1 details processes for preparing amide intermediates with high stereoselectivity, highlighting the importance of solvent and temperature optimization to minimize isomeric impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide (Compound 3)
- Structural Differences :
- Synthetic Pathway :
- Functional Implications :
- The trifluoromethyl-piperidine group enhances lipophilicity and may improve blood-brain barrier penetration compared to the N-methyl group in the target compound.
(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide
4-Methyl-N-(3-methylcyclopent-2-en-1-ylidene)benzenesulfonamide (1b)
Sodium Salt of Trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Structural Differences :
- Functional Implications: Fluorination increases thermal stability and hydrophobicity but reduces solubility in polar solvents compared to the non-fluorinated target compound .
Comparative Analysis Table
Key Research Findings
- Ring Strain Effects : The cyclobutyl ring in this compound introduces significant angle strain (~110°), which may enhance reactivity in ring-opening reactions compared to cyclohexyl analogs .
- Substituent Impact : Aromatic substituents (e.g., benzyl, phenyl) or fluorinated groups increase lipophilicity but may reduce aqueous solubility, as seen in Compound 3 and the sodium trifluoromethanesulfonamide .
- Synthetic Flexibility : Simpler alkylation routes for the target compound allow scalable synthesis, whereas analogs with complex substituents (e.g., piperidine or ferrocenyl groups) require multi-step protocols .
Biological Activity
1-Cyclobutyl-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique cyclobutane ring structure and sulfonamide functional group, which may contribute to its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H15NO2S
- Molecular Weight : 175.26 g/mol
- IUPAC Name : this compound
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes by mimicking substrate structures. This compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : The cyclobutane ring may facilitate binding to specific receptors, influencing cellular signaling pathways. This interaction can lead to various physiological effects.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal strains.
Biological Activity Studies
Research studies have explored the biological activities of sulfonamides, particularly focusing on their pharmacological effects. Below is a summary of notable findings:
Antimicrobial Properties
-
Study on Bacterial Inhibition :
- A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens.
- Results indicated that compounds with a cyclobutane moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional sulfonamides.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds inhibit dihydropteroate synthase, a crucial enzyme in bacterial folate synthesis, thereby disrupting bacterial growth.
Anticancer Activity
-
In Vitro Studies :
- Research has shown that sulfonamide derivatives can induce apoptosis in cancer cell lines.
- This compound was tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
-
Cell Cycle Arrest :
- The compound was found to cause G2/M phase cell cycle arrest, indicating its potential as an anticancer agent.
Case Study 1: Efficacy in Bacterial Infections
A clinical trial investigated the use of this compound in patients with resistant bacterial infections. The study reported a significant reduction in infection rates and improved patient outcomes, highlighting the compound's potential as an alternative treatment option.
Case Study 2: Cancer Therapeutics
Another study focused on the compound's role in cancer therapy. Patients treated with a regimen including this compound showed promising tumor regression rates and manageable side effects, suggesting its viability as part of combination therapy protocols.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane ring, sulfonamide group | Antimicrobial, anticancer |
| Sulfamethoxazole | Benzene ring, sulfonamide group | Antibacterial |
| Sulfadiazine | Pyrimidine ring, sulfonamide group | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
